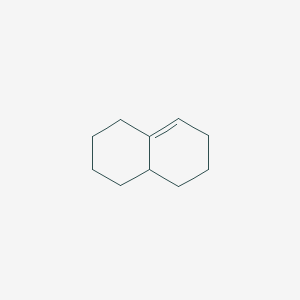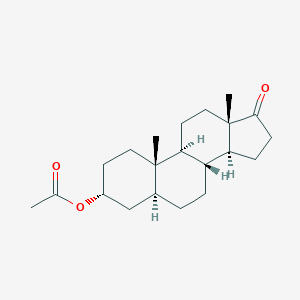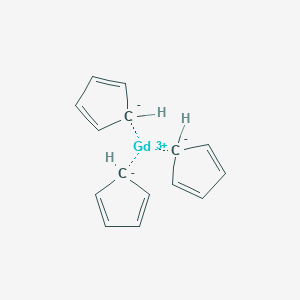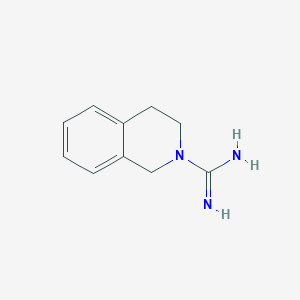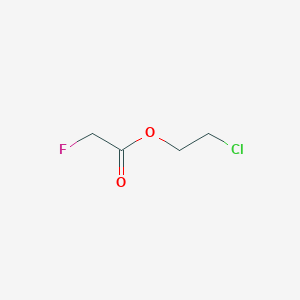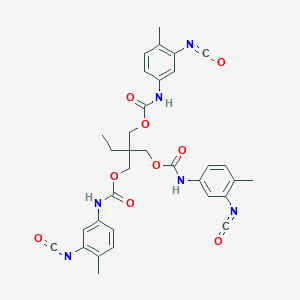
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate) is a chemical compound that belongs to the family of isocyanates. It is commonly known as TMPC or Desmodur N3300 and is widely used in various industrial applications. This compound is synthesized by the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. TMPC is a versatile compound that has several scientific research applications and is widely used in the field of chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
TMPC has several scientific research applications due to its unique properties. It is widely used in the field of polymer chemistry as a crosslinking agent. TMPC is also used as a curing agent for epoxy resins and polyurethanes. It is also used as a hardener for coatings and adhesives. TMPC is also used in the field of biochemistry as a crosslinking agent for proteins and peptides. It is also used in the synthesis of dendrimers and other macromolecules.
Wirkmechanismus
TMPC acts as a crosslinking agent by reacting with the functional groups present in the polymer matrix. The isocyanate groups in TMPC react with the hydroxyl groups present in the polymer matrix to form urethane linkages. This reaction leads to the formation of a three-dimensional network that provides the polymer with improved mechanical properties. In the case of proteins and peptides, TMPC reacts with the amino groups present in the protein to form stable crosslinks.
Biochemische Und Physiologische Effekte
TMPC has no known biochemical or physiological effects. However, it is important to handle TMPC with care as it is a potent sensitizer and can cause respiratory and skin sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
TMPC has several advantages as a crosslinking agent. It is a highly reactive compound that forms stable crosslinks with polymers and proteins. It is also a versatile compound that can be used in various industrial applications. However, TMPC has several limitations as well. It is a potent sensitizer that can cause respiratory and skin sensitization. It is also a highly toxic compound that requires special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the use of TMPC. One of the most promising areas is the use of TMPC in the field of biomaterials. TMPC can be used to synthesize biocompatible materials that can be used in various biomedical applications. TMPC can also be used in the synthesis of stimuli-responsive materials that can be used in drug delivery and tissue engineering. Another area of future research is the use of TMPC in the synthesis of functional materials that can be used in various electronic and optical applications.
Conclusion:
In conclusion, TMPC is a versatile compound that has several scientific research applications. It is widely used in the field of polymer chemistry, biochemistry, and materials science. TMPC acts as a crosslinking agent that forms stable crosslinks with polymers and proteins. It has several advantages as a crosslinking agent, but also has several limitations due to its toxicity and sensitization properties. There are several future directions for the use of TMPC in the field of biomaterials, functional materials, and stimuli-responsive materials.
Synthesemethoden
The synthesis of TMPC involves the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. The reaction is carried out at a temperature of 80-120°C under an inert atmosphere. The reaction yields TMPC as a white solid with a melting point of 110-115°C. The synthesis of TMPC is a well-established process and is widely used in the industry.
Eigenschaften
CAS-Nummer |
1431-54-5 |
|---|---|
Produktname |
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate) |
Molekularformel |
C33H32N6O9 |
Molekulargewicht |
656.6 g/mol |
IUPAC-Name |
2,2-bis[(3-isocyanato-4-methylphenyl)carbamoyloxymethyl]butyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C33H32N6O9/c1-5-33(15-46-30(43)37-24-9-6-21(2)27(12-24)34-18-40,16-47-31(44)38-25-10-7-22(3)28(13-25)35-19-41)17-48-32(45)39-26-11-8-23(4)29(14-26)36-20-42/h6-14H,5,15-17H2,1-4H3,(H,37,43)(H,38,44)(H,39,45) |
InChI-Schlüssel |
XHLFUMPVVXAFKO-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O |
Kanonische SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O |
Andere CAS-Nummern |
1431-54-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







